
(S)-1-(4-Chloro-2-fluorophenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(4-Chloro-2-fluorophenyl)ethan-1-ol is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound features a chiral center at the ethan-1-ol moiety, making it an enantiomerically pure substance. The presence of both chlorine and fluorine atoms on the phenyl ring adds to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Chloro-2-fluorophenyl)ethan-1-ol typically involves the asymmetric reduction of the corresponding ketone precursor. One common method is the reduction of (4-Chloro-2-fluorophenyl)acetone using chiral catalysts or reagents to achieve the desired enantiomeric purity. The reaction conditions often include the use of hydrogen gas in the presence of a chiral catalyst such as a rhodium or ruthenium complex.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the enantiomerically pure product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(4-Chloro-2-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: Further reduction can lead to the formation of the corresponding alkane.
Substitution: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (4-Chloro-2-fluorophenyl)acetone.
Reduction: Formation of (S)-1-(4-Chloro-2-fluorophenyl)ethane.
Substitution: Formation of substituted phenyl ethanols depending on the nucleophile used.
Applications De Recherche Scientifique
(S)-1-(4-Chloro-2-fluorophenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (S)-1-(4-Chloro-2-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the chiral center and halogen atoms can influence its binding affinity and selectivity towards different targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-1-(4-Chloro-2-fluorophenyl)ethan-1-ol
- 1-(4-Chloro-2-fluorophenyl)ethan-1-one
- 1-(4-Chloro-2-fluorophenyl)ethane
Uniqueness
(S)-1-(4-Chloro-2-fluorophenyl)ethan-1-ol is unique due to its specific chiral configuration and the presence of both chlorine and fluorine atoms on the phenyl ring. This combination of features imparts distinct chemical reactivity and biological activity compared to its similar compounds.
Propriétés
Formule moléculaire |
C8H8ClFO |
|---|---|
Poids moléculaire |
174.60 g/mol |
Nom IUPAC |
(1S)-1-(4-chloro-2-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H8ClFO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,11H,1H3/t5-/m0/s1 |
Clé InChI |
SFYMSCDTIQQNLH-YFKPBYRVSA-N |
SMILES isomérique |
C[C@@H](C1=C(C=C(C=C1)Cl)F)O |
SMILES canonique |
CC(C1=C(C=C(C=C1)Cl)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


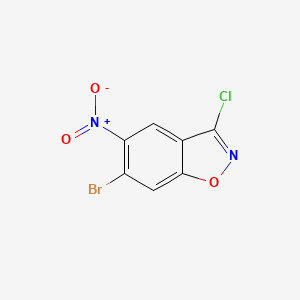

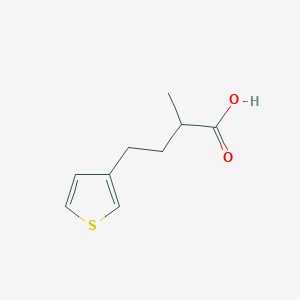
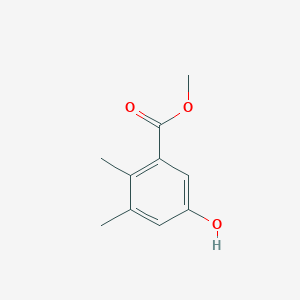
![2-[4-Methyl-3-(trifluoromethyl)phenyl]oxirane](/img/structure/B13520001.png)
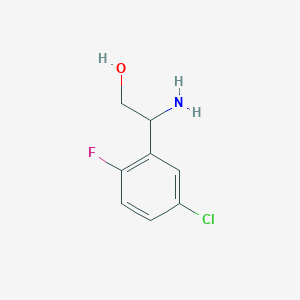
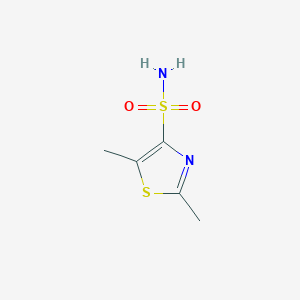
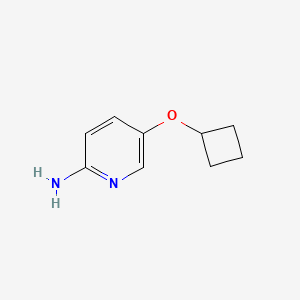
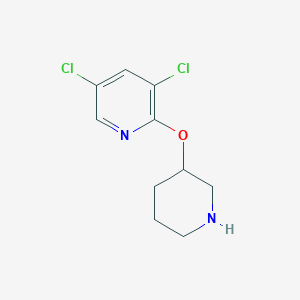

amino}acetic acid hydrochloride](/img/structure/B13520029.png)
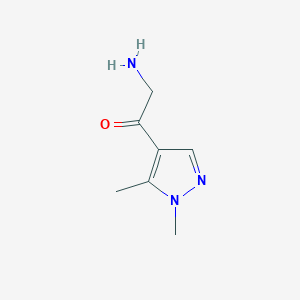
![Tert-butyl 3-{1-azabicyclo[1.1.0]butan-3-yl}-3-hydroxyazetidine-1-carboxylate](/img/structure/B13520034.png)

